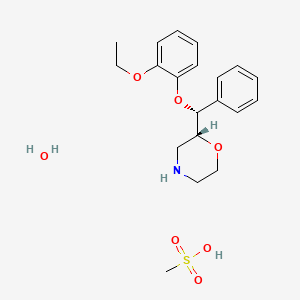

Reboxetine mesylate hydrate

Description

Historical Context of Norepinephrine (B1679862) Reuptake Inhibitor Development

The journey toward the development of selective norepinephrine reuptake inhibitors is rooted in the mid-20th century's efforts to understand the biological basis of depression.

The Monoamine Hypothesis: The 1950s saw the accidental discovery of the antidepressant properties of iproniazid, a drug initially for tuberculosis, which was found to inhibit the enzyme monoamine oxidase (MAO). midcitytms.com This led to the birth of the first class of antidepressants, the Monoamine Oxidase Inhibitors (MAOIs). midcitytms.com Around the same time, the tricyclic antidepressant (TCA) imipramine (B1671792) was discovered to block the reuptake of both serotonin (B10506) and norepinephrine. midcitytms.comwikipedia.org These findings gave rise to the monoamine hypothesis of depression, which posits that a deficiency in monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) is a key factor in the disorder. nih.gov

Shift Towards Selectivity: While effective, early antidepressants like MAOIs and TCAs had significant drawbacks due to their non-selective action on various neurotransmitter receptors. wikipedia.orgwikipedia.org This lack of specificity led to a wide range of side effects. The 1980s marked a revolutionary shift with the development of Selective Serotonin Reuptake Inhibitors (SSRIs), beginning with fluoxetine. midcitytms.comwikipedia.org The success and improved tolerability of SSRIs, which selectively target the serotonin transporter, spurred the development of agents with even more specific mechanisms of action. nih.govwikipedia.org

Emergence of Selective NRIs: This drive for greater selectivity culminated in the development of the first selective norepinephrine reuptake inhibitor, Reboxetine (B1679249), in the mid-1980s by scientists at Farmitalia Carlo Erba in Italy. wikipedia.orgimrpress.com It was first approved for marketing in Europe in 1997. wikipedia.org Unlike TCAs, which affect multiple systems, Reboxetine was designed to specifically inhibit the reuptake of norepinephrine, with little effect on serotonin or dopamine transporters. nih.govtg.org.au This represented the creation of a new class of antidepressants, providing a targeted approach to modulating the noradrenergic system. nih.gov

Current Research Landscape and Future Directions for Selective Noradrenaline Reuptake Inhibitors

The development of selective NRIs like Reboxetine has opened new avenues for research, though the landscape continues to evolve. While monoamine-based drugs have been a cornerstone of psychiatric pharmacotherapy for over 50 years, research highlights their limitations, including delayed onset of action and modest efficacy for many individuals. nih.govacs.org

Current research is exploring several key areas:

Novel Applications: The role of the noradrenergic system extends beyond depression. Selective NRIs are being investigated for other conditions. Atomoxetine, another selective NRI, was developed as an antidepressant but proved more effective for Attention-Deficit/Hyperactivity Disorder (ADHD). wikipedia.orgimrpress.com Research has also explored the potential of NRIs in treating panic disorder, narcolepsy, and even schizophrenia, where Reboxetine showed a potential benefit for negative symptoms in some studies. wikipedia.orgnih.gov More recently, novel selective NRIs like TAS-303 are being studied for non-CNS conditions such as stress urinary incontinence. nih.gov

Beyond Monoamines: Recognizing the limitations of existing antidepressants, future research is increasingly looking beyond traditional monoaminergic systems. The glutamatergic system, in particular, has shown promise with drugs like ketamine demonstrating rapid antidepressant effects. nih.govacs.org This suggests that future strategies may involve targeting different neural pathways or using combination therapies. frontiersin.org

Improving Selectivity and Efficacy: There is still an active search for new ligands that are highly potent and selective for the norepinephrine transporter (NET). wikipedia.org The goal is to develop compounds with improved efficacy and tolerability. acs.org For example, research has led to the identification of novel series of potent and selective NET inhibitors, such as WYE-103231, which demonstrates nanomolar potency and high selectivity over serotonin and dopamine transporters. acs.org Machine learning and QSAR (Quantitative Structure-Activity Relationship) models are also being developed as tools to predict the affinity and inhibitory action of new compounds, potentially accelerating the discovery of novel SSRIs and SNRIs. mdpi.com

Significance of Reboxetine Mesylate Hydrate (B1144303) within Contemporary Neuropharmacology

Reboxetine mesylate hydrate holds a distinct and significant place in modern neuropharmacology, primarily due to its high selectivity for the norepinephrine transporter (NET). nih.gov This specificity makes it an invaluable research tool for elucidating the precise role of the noradrenergic system in various brain functions and disorders. nih.gov

High Selectivity: Reboxetine is a potent inhibitor of norepinephrine reuptake but has a weak effect on the serotonin transporter and a negligible effect on the dopamine transporter. drugbank.comtg.org.au This selectivity allows researchers to isolate and study the effects of enhanced noradrenergic transmission without the confounding influence of other monoamine systems. nih.gov Its low affinity for a wide range of other receptors (including adrenergic, cholinergic, and histaminergic) further enhances its specificity. rndsystems.comdrugbank.com

Table 1: Inhibitor Constant (Ki) Values for Reboxetine at Monoamine Transporters This interactive table shows the binding affinity of Reboxetine for the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters in rats. A lower Ki value indicates a higher binding affinity.

| Transporter | Ki (nM) | Selectivity vs. NET |

|---|---|---|

| Norepinephrine Transporter (NET) | 1.1 | - |

| Serotonin Transporter (SERT) | 129 | ~117-fold lower affinity |

| Dopamine Transporter (DAT) | >10,000 | >9000-fold lower affinity |

Data sourced from Tocris Bioscience and R&D Systems. tocris.comrndsystems.com

A Tool for Research: Because of its precise mechanism of action, this compound is frequently used in preclinical studies to probe the function of the norepinephrine system. cenmed.comsigmaaldrich.com For instance, studies have used Reboxetine to:

Investigate the role of norepinephrine in modulating dopamine release in specific brain regions like the prefrontal cortex. nih.gov

Explore the impact of chronic stress on behavior and brain neurotrophins in animal models of depression. nih.gov

Analyze the effects of noradrenergic modulation on cognitive functions like memory and learning. psychiatry-psychopharmacology.com

Examine the influence of central noradrenergic activity on the autonomic nervous system. nih.gov

The availability of a highly selective compound like Reboxetine has significantly advanced the understanding of the distinct contributions of the noradrenergic system to mood, cognition, and behavior, cementing its importance in the field of neuropharmacology. nih.gov

Properties

Molecular Formula |

C20H29NO7S |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid;hydrate |

InChI |

InChI=1S/C19H23NO3.CH4O3S.H2O/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4;/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4);1H2/t18-,19-;;/m1../s1 |

InChI Key |

SZPHEVAYLIVGRC-BAMQSBMESA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O.O |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O.O |

Origin of Product |

United States |

Chemical and Stereochemical Characterization of Reboxetine Mesylate Hydrate

Molecular Structure and Isomeric Forms of Reboxetine (B1679249)

Reboxetine is chemically known as (2RS)-2-[(RS)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. nih.gov Its structure features a morpholine (B109124) ring, a phenylmethyl group, and a 2-ethoxyphenoxy moiety. mdpi.com

The molecular structure of reboxetine contains two chiral centers. mdpi.comwikipedia.org This chirality gives rise to the possibility of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). wikipedia.org The specific spatial arrangement of the atoms around these chiral centers is crucial as it dictates the molecule's interaction with biological targets, leading to differences in pharmacological activity among the stereoisomers.

Commercially available reboxetine is a racemic mixture of the (R,R)-(-) and (S,S)-(+) enantiomers. nih.govwikipedia.org Research has shown that the (S,S)-enantiomer is significantly more potent and selective in its primary pharmacological action compared to the (R,R)-enantiomer. mdpi.comrsc.org Specifically, the (S,S) stereoisomer is reported to be about 5 to 8.5 times more effective at inhibiting norepinephrine (B1679862) reuptake than the racemic mixture. google.com While both enantiomers are metabolized by the CYP3A4 isoenzyme, the (S,S)-enantiomer appears to have better renal clearance. mdpi.comnih.gov The differing activities of the enantiomers highlight the importance of stereochemistry in drug design and function.

Identification and Significance of Chiral Centers

Synthetic Methodologies for Reboxetine and its Enantiomers

The synthesis of reboxetine and its individual enantiomers has been a subject of extensive research, leading to the development of various synthetic strategies.

Initial synthetic routes to produce reboxetine often involved classical resolution methods to separate the enantiomers from a racemic mixture. One of the early large-scale syntheses reported by Pfizer involved a multi-step process starting from cinnamyl alcohol. researchgate.netrsc.org This process included an epoxidation step to form (R,R)-phenylglycidol, which then reacted with 2-ethoxyphenol. rsc.org Another conventional method involved using chloroacetyl chloride to construct the morpholine ring, followed by a reduction step. These classical routes, while effective, often generated significant waste. researchgate.net

To improve efficiency and reduce waste, enantioselective synthesis approaches have been developed. These methods aim to produce the desired stereoisomer directly. Key strategies include:

Asymmetric Dihydroxylation: Sharpless asymmetric dihydroxylation has been a key step in several enantioselective syntheses of (S,S)-reboxetine. researchgate.netrsc.org

Asymmetric Transfer Hydrogenation: This method has been used for the stereoselective synthesis of all four stereoisomers of reboxetine. thieme-connect.com

Hydrolase Applications: Biocatalysis, particularly the use of hydrolases like Candida antarctica lipase (B570770) B (CALB), has been successfully employed for the enantioselective acetylation of a diol intermediate in the synthesis of (S,S)-reboxetine. researchgate.netacs.org This enzymatic process demonstrated high regioselectivity (98%) and yield (>99%), offering a greener and more efficient alternative to traditional chemical methods by minimizing byproducts like di-acetylated compounds. researchgate.netacs.orguni-graz.at This biocatalytic step was a key part of an improved commercial-scale synthesis. researchgate.net

The evolution of synthetic methods from classical resolution to enantioselective and biocatalytic approaches reflects a significant advancement in creating more sustainable and efficient chemical processes.

Conventional Synthetic Pathways

Solid-State Structural Analysis

The solid-state form of a pharmaceutical compound is critical as it influences properties like stability and solubility. Reboxetine is typically used as its mesylate salt. nih.gov Recent studies have focused on the detailed structural elucidation of reboxetine mesylate.

Using microcrystal electron diffraction (MicroED), the atomic structure of reboxetine mesylate was determined for the first time from a commercially available powder. nih.gov This analysis provided precise information about its conformation and the nature of the salt in its solid drug formulation. nih.gov

Furthermore, the succinate (B1194679) and fumarate (B1241708) salts of (S,S)-reboxetine have been synthesized and characterized as crystalline solids. google.com Studies have shown that the anhydrous mesylate salt of (S,S)-reboxetine can be thermodynamically unstable and hygroscopic, tending to convert to a hydrate (B1144303) form or even an amorphous form in high humidity. google.comepo.org In contrast, the succinate and fumarate salts have demonstrated lower hygroscopicity and greater stability. google.comepo.org The melting point of (S,S)-reboxetine mesylate has been measured at approximately 106°C. epo.org A study submitted in 2025 reports on the crystal structure of a second polymorphic form (Form 2) of racemic reboxetine mesylate. esmed.org

Crystallographic Studies (e.g., MicroED)

The precise three-dimensional atomic structure of reboxetine mesylate was successfully determined for the first time using microcrystal electron diffraction (MicroED). nih.gov This advanced technique allows for the structural analysis of micro- and nanosized crystals, which are often too small for conventional X-ray diffraction methods. nih.gov

The MicroED study revealed that racemic reboxetine mesylate crystallizes in a centrosymmetric monoclinic P 21/c space group. The high-resolution data, reaching 0.73 Å, provided detailed information about its solid-state conformation and packing. nih.gov A separate study has also reported on the crystal structure of a second polymorphic form (Form 2) of racemic reboxetine mesylate. esmed.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 20.00 |

| b (Å) | 5.49 |

| c (Å) | 19.06 |

| α (°) | 90.000 |

| β (°) | 107.338 |

| γ (°) | 90.000 |

| Resolution (Å) | 0.73 |

Polymorphism and Salt Forms (e.g., fumarate, succinate, mesylate)

Reboxetine can be formulated into various salt forms, and its mesylate salt exhibits polymorphism. The physicochemical properties of these different forms are critical for their stability and formulation.

The mesylate salt of (S,S)-reboxetine has been found to have poor physicochemical characteristics, particularly its hygroscopicity. google.com The anhydrous mesylate salt is thermodynamically unstable and has a tendency to convert into a hydrate form with aging or transform into a less stable amorphous form under high relative humidity. google.comepo.org This instability presents challenges for handling, storage, and formulation. google.com

To address these issues, other salt forms of (S,S)-reboxetine have been developed, notably the fumarate and succinate salts. google.comepo.org These alternative salts are crystalline, exhibit low hygroscopicity, and are more stable than the mesylate salt. google.com They also possess high water solubility. google.com For the reboxetine racemate, the mesylate salt is often preferred, whereas for the single (S,S)-enantiomer, the fumarate and succinate salts are considered advantageous. google.com

| Salt Form | Enantiomeric Form | Key Properties |

|---|---|---|

| Mesylate | Racemate / (S,S)-enantiomer | Hygroscopic, thermodynamically unstable (anhydrous form), prone to hydration and amorphization. google.com |

| Fumarate | (S,S)-enantiomer | Crystalline, poorly hygroscopic, rapidly dissolving, more stable than mesylate. google.com |

| Succinate | (S,S)-enantiomer | Crystalline, poorly hygroscopic, rapidly dissolving, more stable than mesylate. google.com Preferred for (S,S)-reboxetine. google.com |

Molecular and Cellular Pharmacodynamics of Reboxetine Mesylate Hydrate

Mechanism of Action as a Selective Norepinephrine (B1679862) Reuptake Inhibitor (SNRI/NARI)

The principal mechanism of reboxetine (B1679249) involves the inhibition of the norepinephrine transporter protein. patsnap.com This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. patsnap.com By blocking this process, reboxetine increases the availability of norepinephrine to bind with postsynaptic α- and β-adrenergic receptors. patsnap.com

Reboxetine demonstrates high-affinity binding to the norepinephrine transporter. Studies have shown that reboxetine is a potent inhibitor of norepinephrine uptake. In vitro studies using rat brain tissue have reported a high affinity of reboxetine for the NET, with a Ki (inhibition constant) value of 1.1 nM. nih.govportico.org

Reboxetine is a racemic mixture of (R,R)- and (S,S)-enantiomers. nih.govportico.orgnih.gov Research into the binding kinetics of the individual enantiomers to the human norepinephrine transporter (hNET) has revealed significant differences. The (S,S)-enantiomer exhibits a substantially higher steady-state affinity (Kd = 0.076 ± 0.009 nM) compared to the (R,R)-enantiomer (Kd = 9.7 ± 0.8 nM), making it approximately 130-fold more potent. nih.govnih.gov The association rate constant (kon) for (S,S)-reboxetine is approximately 1.4 x 10^5 M⁻¹·s⁻¹, with a very slow dissociation rate constant (koff) of 1.05 x 10⁻⁵ s⁻¹, corresponding to a half-life of about 18 hours. nih.govnih.gov In contrast, the (R,R)-enantiomer has a kon of about 4.3 x 10^5 M⁻¹·s⁻¹ and a much faster koff of 4.2 x 10⁻³ s⁻¹, resulting in a half-life of approximately 3 minutes. nih.govnih.gov

Table 1: Binding Affinity (Ki) of Reboxetine for Monoamine Transporters

| Transporter | Reboxetine Ki (nM) | Reference |

|---|---|---|

| Norepinephrine Transporter (NET) | 1.1 (rat) | nih.govportico.org |

| Norepinephrine Transporter (NET) | 13.4 (human) | wikipedia.org |

| Serotonin (B10506) Transporter (SERT) | 129 (rat) | nih.govportico.org |

| Serotonin Transporter (SERT) | 273.5 (human) | wikipedia.org |

| Dopamine (B1211576) Transporter (DAT) | >10,000 (rat) | nih.govportico.orgwikipedia.org |

Comparative Selectivity Profile: Serotonin Transporter (SERT) and Dopamine Transporter (DAT)

Reboxetine is characterized by its high selectivity for the norepinephrine transporter over the serotonin and dopamine transporters. medsafe.govt.nztg.org.au In studies on rat brain tissue, the affinity of reboxetine for the serotonin transporter (SERT) is significantly lower, with a Ki value of 129 nM. nih.govportico.org Its affinity for the dopamine transporter (DAT) is negligible, with a Ki value greater than 10,000 nM. nih.govportico.orgwikipedia.org This gives reboxetine a selectivity ratio of approximately 117 for NET over SERT in this model.

In human cloned transporters, the Ki values were reported as 13.4 nM for NET and 273.5 nM for SERT, indicating a 20-fold selectivity for NET over SERT. wikipedia.org The affinity for DAT remained very low at over 10,000 nM. wikipedia.org This selective action on noradrenergic pathways is a defining feature of reboxetine's pharmacological profile. psychiatria.com.pltg.org.au

Interactions with Neurotransmitter Receptors

A key aspect of reboxetine's pharmacodynamic profile is its low affinity for various postsynaptic neurotransmitter receptors, which distinguishes it from many older antidepressant classes. psychiatria.com.plnih.govresearchgate.net

Reboxetine exhibits a very low affinity for adrenergic receptors. nih.govresearchgate.net Studies have consistently shown that the Ki values for α1 and α2-adrenergic receptors are greater than 1,000 nM. nih.govresearchgate.net This indicates a more than 1000-fold selectivity for the norepinephrine transporter over these adrenergic receptors. While some research suggests that repeated administration may lead to adaptive changes in α1-adrenergic receptor responsiveness, direct binding affinity is minimal. researchgate.netresearchgate.net It also has poor affinity for β-adrenoceptors. nih.gov

Reboxetine has a weak affinity for muscarinic acetylcholine (B1216132) receptors. nih.govresearchgate.net The reported Ki value is greater than 1,000 nM, and in some cases, as high as 6,700 nM. wikipedia.orgnih.govresearchgate.net This low affinity for muscarinic receptors contributes to a more favorable side-effect profile compared to tricyclic antidepressants, which often have significant anticholinergic effects. psychiatria.com.plresearchgate.netoup.comoup.com

Similarly, reboxetine demonstrates a low affinity for histaminergic H1 receptors. nih.govresearchgate.net The Ki value for the H1 receptor is reported to be greater than 1,000 nM, with one source citing a specific value of 312 nM. wikipedia.orgnih.govresearchgate.net This weak interaction with H1 receptors is consistent with the compound's generally non-sedating properties. researchgate.net

Table 2: Affinity (Ki) of Reboxetine for Various Neurotransmitter Receptors

| Receptor | Reboxetine Ki (nM) | Reference |

|---|---|---|

| α1-Adrenergic | >1,000 | nih.govresearchgate.net |

| α1A-Adrenergic | 11,900 | wikipedia.org |

| α2-Adrenergic | >1,000 | researchgate.net |

| α2A-Adrenergic | >10,000 | wikipedia.org |

| Muscarinic Acetylcholine | >1,000 | nih.govresearchgate.net |

| Muscarinic Acetylcholine | 6,700 | wikipedia.org |

| Histaminergic H1 | 312 | wikipedia.org |

| Histaminergic H1 | >1,000 | nih.govresearchgate.net |

Affinity for Dopaminergic D2 Receptors

Reboxetine mesylate hydrate (B1144303) demonstrates a notably weak affinity for dopaminergic D2 receptors. researchgate.netnih.gov In vitro studies have consistently reported a high inhibition constant (Ki) value, greater than 1,000 nmol/L, for reboxetine at D2 receptors. researchgate.netnih.gov This low affinity indicates that reboxetine does not significantly bind to or modulate D2 receptors at clinically relevant concentrations. researchgate.net This characteristic distinguishes it from some other classes of antidepressants and antipsychotics that may interact more potently with the dopaminergic system. nih.gov For instance, while some second-generation antipsychotics like olanzapine (B1677200) have a higher affinity for various serotonin receptors than for D2 receptors, their clinical action is still linked to D2 receptor occupancy. nih.gov In contrast, reboxetine's primary mechanism of action is the selective inhibition of norepinephrine reuptake, with negligible direct interaction with dopaminergic D2 receptors. researchgate.netnih.govdrugbank.com

Functional and Structural Modulation of Nicotinic Acetylcholine Receptors (AChRs)

Reboxetine mesylate hydrate has been shown to functionally and structurally modulate nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov This interaction is distinct from its primary action on the norepinephrine transporter and suggests a broader pharmacodynamic profile. nih.gov Studies have demonstrated that reboxetine can inhibit the function of nAChRs, which may contribute to some of its therapeutic effects. nih.govacs.org

Reboxetine inhibits nAChRs through a non-competitive mechanism. nih.govnih.govnovartis.com This means that it does not directly compete with the endogenous ligand, acetylcholine, for binding at the orthosteric sites. Instead, it is suggested to act via open channel block, indicating it can produce a use-dependent type of inhibition on nAChR function. acs.org This inhibitory action has been observed in various nAChR subtypes, including human muscle embryonic (hα1β1γδ) and adult (hα1β1εδ) AChRs, as well as the human α4β2 nAChR, which is the most abundant subtype in the brain. nih.gov The non-competitive inhibition is dose-dependent.

Research indicates that reboxetine interacts with multiple sites on the nAChR. It binds to the luminal [3H]tenocyclidine ([3H]TCP) site, which is also a binding site for other non-competitive inhibitors like phencyclidine (PCP) and tricyclic antidepressants. nih.govnovartis.com The affinity of reboxetine for the [3H]TCP site is state-dependent, showing an approximately 13-fold higher affinity when the Torpedo AChR is in a desensitized state compared to its resting state. nih.gov

In addition to the luminal site, evidence points to reboxetine binding to non-luminal sites. nih.govacs.org These non-luminal sites are located within the transmembrane segments of the Torpedo AChR γ subunit and at the α1/ε transmembrane interface of the adult muscle AChR. nih.gov Molecular docking studies on the human α4β2 nAChR have further identified a potential binding site for a reboxetine conformer within the helix bundle of the α4 subunit. acs.org This interaction with non-luminal sites may allosterically modulate the channel's function. acs.org

Reboxetine has been shown to induce desensitization of nAChRs. nih.govnovartis.com Desensitization is a process where prolonged exposure to an agonist leads to a functionally inactive state of the receptor. acs.org Reboxetine enhances the binding of [3H]cytisine to the resting but activatable Torpedo AChR, but not to the already desensitized AChR, which is indicative of its desensitizing properties. nih.gov This effect is observed in a concentration range similar to that of tricyclic antidepressants. novartis.com The induction of receptor desensitization is another mechanism, alongside ion channel blockade, through which reboxetine exerts its inhibitory effects on nAChRs. nih.govnovartis.com

Ligand Binding Sites (e.g., [3H]TCP site, non-luminal sites)

Intracellular Signaling Pathways Affected by this compound (e.g., Dexamethasone-induced effects on cell viability and proliferation)

Reboxetine has been demonstrated to modulate intracellular signaling pathways, particularly in the context of glucocorticoid-induced cellular stress. Studies using human neuroblastoma SH-SY5Y cells have shown that dexamethasone (B1670325), a synthetic glucocorticoid, can reduce cell viability and proliferation. nih.govresearchgate.net Reboxetine, at specific concentrations, can counteract these detrimental effects. nih.govresearchgate.netmedchemexpress.com

Specifically, a 24-hour incubation with reboxetine (at 0.1 μM) has been found to prevent the dexamethasone-induced decreases in both cell viability and the rate of proliferation. nih.govresearchgate.net This protective effect appears to be mediated through the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK1/2) pathway. nih.govresearchgate.net The protective effects of reboxetine were diminished by inhibitors of the MAPK/ERK1/2 pathway, but not by inhibitors of the PI3-K/Akt pathway. nih.gov Western blot analysis has further shown that dexamethasone treatment decreases the activated form of ERK1/2 (p-ERK), an effect that can be inhibited by some antidepressants. nih.gov

These findings suggest that reboxetine's ability to attenuate the negative cellular effects of high glucocorticoid levels is linked to its capacity to activate the MAPK/ERK1/2 signaling cascade. nih.govresearchgate.net This mechanism may be relevant to its therapeutic actions, as excessive glucocorticoid levels have been associated with atrophic changes in certain brain regions in depressive disorders. nih.govresearchgate.net

Interactive Data Tables

Table 1: Affinity of Reboxetine for Dopaminergic D2 Receptors

| Receptor | Compound | Ki (nmol/L) | Source |

| Dopaminergic D2 | Reboxetine | > 1,000 | researchgate.netnih.gov |

Table 2: Inhibitory Effects of Reboxetine on Nicotinic Acetylcholine Receptors (nAChRs)

| Receptor Subtype | Effect | IC50 (µM) | Mechanism | Source |

| Human muscle embryonic (hα1β1γδ) AChR | Inhibition of (±)-epibatidine-induced Ca2+ influx | 3.86 ± 0.49 | Non-competitive | nih.gov |

| Human muscle adult (hα1β1εδ) AChR | Inhibition of (±)-epibatidine-induced Ca2+ influx | 1.92 ± 0.48 | Non-competitive | nih.gov |

| Nicotine-evoked [3H]NE overflow | Inhibition | 0.00729 | Non-competitive | nih.gov |

| Nicotine-evoked 86Rb+ efflux | Inhibition | 0.650 | Not specified | nih.gov |

Table 3: Effect of Reboxetine on Dexamethasone-Induced Cellular Changes

| Cell Line | Dexamethasone Effect | Reboxetine Concentration | Reboxetine Effect | Involved Signaling Pathway | Source |

| SH-SY5Y | Decreased cell viability and proliferation | 0.1 µM | Prevents dexamethasone-induced decreases | MAPK/ERK1/2 | nih.govresearchgate.net |

Preclinical Pharmacokinetics and Biotransformation of Reboxetine Mesylate Hydrate

Absorption and Distribution in Preclinical Models

Reboxetine (B1679249) demonstrates rapid absorption and extensive distribution in various animal models, characteristics that are foundational to its pharmacokinetic profile.

Reboxetine exhibits extensive binding to plasma proteins, particularly to alpha-1-acid glycoprotein. nih.gove-lactancia.org The plasma protein binding is estimated to be greater than 97%. nih.gov This high degree of binding limits the distribution of reboxetine, which appears to be confined to a fraction of the total body water. nih.gov In preclinical studies involving rats, dogs, and monkeys, reboxetine was administered orally at 5 mg/kg. researchgate.net Subsequent analysis showed that elimination of radioactivity occurred through both renal and fecal routes in rats and dogs, while in monkeys, elimination was primarily via urine. researchgate.net

Preclinical studies indicate that reboxetine is rapidly absorbed in animal models. nih.gov The time required to reach the maximal plasma concentration (Tmax) in these models ranges from 0.5 to 2 hours after administration. nih.gov

Absolute Bioavailability and Tissue Distribution (e.g., plasma protein binding)

Metabolic Pathways and Enzyme Systems

The biotransformation of reboxetine is primarily hepatic, involving specific cytochrome P450 enzymes and leading to the formation of several metabolites.

In vitro metabolism studies have consistently shown that reboxetine is principally metabolized by the CYP3A4 isoenzyme of the cytochrome P450 system. nih.govmedicines.org.ukmedsinfo.com.au The critical role of CYP3A4 is supported by several key findings. nih.gov Inhibition studies demonstrated that ketoconazole, a potent and selective inhibitor of CYP3A4, markedly decreased the formation of reboxetine's main metabolite. nih.gov Furthermore, the rate of formation of this metabolite showed a strong correlation with CYP3A-selective testosterone (B1683101) 6-beta-hydroxylase activity across a panel of human liver microsomes. nih.gov Consistent with these findings, the formation of O-desethylreboxetine was only observed in incubations utilizing microsomes specifically expressing CYP3A4. nih.gov

Both in vitro and in vivo studies confirm that cytochrome P450 2D6 (CYP2D6) is not involved in the metabolism of reboxetine. nih.govmedicines.org.ukmedsinfo.com.au Consequently, the pharmacokinetic profile of reboxetine is not expected to be altered in individuals who are poor metabolizers due to CYP2D6 deficiency. medsinfo.com.aumedsafe.govt.nz An in vivo study in healthy volunteers, using dextromethorphan (B48470) as a probe for CYP2D6 activity, found no significant changes in the substrate's metabolism after a week of reboxetine administration. nih.gov This confirms that reboxetine does not cause clinically significant interactions with substrates of CYP2D6. nih.gov

Reboxetine is extensively metabolized, although the parent compound remains the predominant species in systemic circulation. medsinfo.com.au The primary metabolic pathways identified include 2-O-dealkylation, hydroxylation of the ethoxyphenoxy ring, and oxidation of the morpholine (B109124) ring. wikipedia.orge-lactancia.org

These pathways result in the formation of one major metabolite and several minor ones. wikipedia.orgbionity.com

Major Metabolite: The primary metabolite is identified as O-desethylreboxetine, formed via O-dealkylation. nih.govwikipedia.org

Minor Metabolites: Three minor metabolites have also been characterized: Phenol A and Phenol B, which arise from the oxidation of the ethoxy aromatic ring, and another minor metabolite known as UK1. nih.govwikipedia.orgbionity.com Of these, Phenol B is considered the most minor metabolite. wikipedia.org

Enantiomeric Metabolism and Chirality Considerations (e.g., S,S/R,R ratio)

Reboxetine is a chiral compound with two chiral centers, meaning four stereoisomers can exist. wikipedia.org The drug is utilized therapeutically as a racemic mixture of the (R,R)-(-) and (S,S)-(+) enantiomers. wikipedia.orgnih.gov In experimental models, both enantiomers are active. medicines.org.uke-lactancia.org

Preclinical and in vitro research indicates that the (S,S)-(+)-enantiomer is the more potent inhibitor of norepinephrine (B1679862) reuptake. nih.govmdpi.com Specifically, the (S,S) enantiomer is reported to be twice as potent as the racemate, while the (R,R) enantiomer is ten times less potent. nps.org.au Despite the higher potency of the (S,S)-enantiomer, its plasma concentrations are observed to be about two times lower than those of the (R,R)-enantiomer. medicines.org.uknps.org.au The ratio of the areas under the concentration-time curves (AUC) for the (S,S)-(+) and (R,R)-(-) enantiomers in vivo is approximately 0.5. nih.gov

This discrepancy in plasma levels is not attributed to stereoselective metabolism. mdpi.comnih.gov In vitro studies have demonstrated that the cytochrome P450 enzyme CYP3A4, the primary enzyme responsible for reboxetine metabolism, acts on both enantiomers to a similar extent. mdpi.comnih.gov Instead, the difference in plasma concentrations is likely due to a higher renal clearance of the (S,S)-enantiomer. mdpi.comnih.gov Studies have confirmed that there is no chiral inversion or significant reciprocal pharmacokinetic interference between the two enantiomers. nih.govmedicines.org.uknps.org.au

Table 1: Enantiomeric Pharmacokinetic and Potency Profile of Reboxetine

| Parameter | (S,S)-(+)-Enantiomer | (R,R)-(-)-Enantiomer | Reference |

|---|---|---|---|

| Relative Potency | More potent | Less potent | nih.govmdpi.com |

| In Vivo AUC Ratio (S,S vs R,R) | ~0.5 | nih.gov | |

| Relative Plasma Concentration | ~2x lower | ~2x higher | medicines.org.uknps.org.au |

| Relative Urinary Excretion | ~2x higher | ~2x lower | medicines.org.uknps.org.au |

| Renal Clearance | 9.3 mL/min | 2.0 mL/min | medsafe.govt.nz |

Elimination Pathways in Preclinical Species

The elimination of reboxetine is governed primarily by metabolic biotransformation. medicines.org.uke-lactancia.org While the metabolic profile of reboxetine shows no major differences across species, the predominant route of final elimination can vary. nih.gov In animal models such as rats and dogs, as well as in humans, the primary route of elimination is hepatic metabolism, whereas in monkeys, elimination is principally renal. nih.govresearchgate.net

Hepatic Clearance Mechanisms

Hepatic metabolism is the main pathway for reboxetine's elimination. nih.govmedsafe.govt.nzresearchgate.net In vitro studies have established that reboxetine is extensively metabolized, primarily by the cytochrome P450 isoenzyme CYP3A4. medicines.org.uknps.org.aupsychiatria.com.pl The involvement of other isoenzymes, such as CYP2D6, is considered minor or nonexistent. nih.govresearchgate.netpsychiatria.com.pl

The primary metabolic pathways identified through preclinical research involve several oxidative reactions. medicines.org.uknps.org.au These include:

Hydroxylation of the ethoxyphenoxy ring

2-O-dealkylation

Oxidation of the morpholine ring

Following these initial transformations, the resulting metabolites may undergo further partial or complete conjugation with glucuronic acid or sulfate. medicines.org.uk Despite extensive metabolism, the unchanged parent drug is the predominant circulating substance in the systemic circulation. nps.org.au

Table 2: Primary Hepatic Metabolic Pathways of Reboxetine

| Metabolic Reaction | Enzyme System | Reference |

|---|---|---|

| Hydroxylation (ethoxyphenoxy ring) | Cytochrome P450 (CYP3A4) | medicines.org.uknps.org.au |

| O-dealkylation | ||

| Oxidation (morpholine ring) | ||

| Conjugation (Phase II) | Glucuronosyltransferases / Sulfotransferases | medicines.org.uk |

Renal Excretion

A significant finding in preclinical studies is the stereoselective nature of renal excretion. The urinary excretion of the more potent (S,S)-enantiomer is approximately two times higher than that of its (R,R)-counterpart. medicines.org.uke-lactancia.orgnps.org.au This differential excretion is reflected in specific renal clearance values, which have been measured at 9.3 mL/min for the (S,S)-diastereomer and 2.0 mL/min for the (R,R)-diastereomer. medsafe.govt.nz This disparity in renal handling is considered the primary reason for the observed differences in plasma concentrations between the two enantiomers. mdpi.comnih.gov

Table 3: Renal Clearance of Reboxetine Enantiomers

| Enantiomer | Renal Clearance Value | Reference |

|---|---|---|

| (S,S)-Reboxetine | 9.3 mL/min | medsafe.govt.nz |

| (R,R)-Reboxetine | 2.0 mL/min | medsafe.govt.nz |

Preclinical Behavioral and Neurophysiological Investigations of Reboxetine Mesylate Hydrate

Models of Affective and Cognitive Function

Anti-Immobility Effects in Rodent Behavioral Despair Models (e.g., Porsolt's Forced Swim Test, Tail Suspension Test)

Reboxetine (B1679249) has demonstrated antidepressant-like activity in widely used rodent models of behavioral despair, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). researchgate.netnih.gov In these tests, a common measure of antidepressant efficacy is the reduction of immobility time, which is interpreted as a decrease in behavioral despair. nih.gov

In the FST, studies have shown that reboxetine significantly decreases immobility time and increases active behaviors like climbing. nih.gov This effect is thought to be characteristic of drugs that enhance noradrenergic neurotransmission. nih.gov For instance, one study found that a low dose of reboxetine, administered chronically for 14 days, significantly decreased immobility and increased climbing behavior in rats. nih.gov A higher dose was effective after both 3 and 14 days of treatment. nih.gov Another study reported that combining reboxetine with exercise led to an increase in climbing and diving behaviors in the FST. nih.gov

Similarly, in the TST, reboxetine has been shown to reduce immobility time in mice, further supporting its antidepressant-like profile. researchgate.net The co-administration of reboxetine with other compounds, such as an adenosine (B11128) A2A receptor antagonist, has been found to augment the reduction in immobility time in both the FST and TST. researchgate.net

Table 1: Effects of Reboxetine in Rodent Behavioral Despair Models

| Model | Species | Key Findings | Citations |

|---|---|---|---|

| Forced Swim Test | Rat | Decreased immobility, increased climbing behavior. | nih.gov |

| Forced Swim Test | Rat | Combination with exercise increased climbing and diving. | nih.gov |

| Tail Suspension Test | Mouse | Reduced immobility time. | researchgate.net |

| Forced Swim & Tail Suspension Tests | Mouse | Co-administration with an adenosine A2A receptor antagonist enhanced the reduction in immobility. | researchgate.net |

Cognitive Effects: Probabilistic Reversal Learning Tasks in Rodents

The cognitive effects of reboxetine have been investigated using tasks such as probabilistic reversal learning in rodents. nih.govnih.gov This task assesses cognitive flexibility and the ability to adapt to changing reward contingencies, which can be impaired in depressive disorders. nih.govnih.gov

A study utilizing a touchscreen probabilistic reversal learning task in rats found that acute administration of reboxetine decreased "win-stay" behavior and reduced the number of rule changes the animals performed within a session. nih.govnih.gov Analysis using a Q-learning reinforcement model suggested that reboxetine led the animals to adopt a less optimal strategy. nih.govnih.gov These findings indicate that while reboxetine influences decision-making processes, it does not necessarily enhance cognitive flexibility in this specific paradigm. nih.govnih.gov

Neurochemical Modulation in Animal Brain Regions

Extracellular Noradrenaline Dynamics (e.g., Frontal Cortex, Dorsal Hippocampus)

As a selective norepinephrine (B1679862) reuptake inhibitor, reboxetine's primary mechanism of action is to increase the extracellular concentration of noradrenaline (NA) in the brain. nih.govnih.gov Microdialysis studies in rats have consistently demonstrated that reboxetine administration leads to a significant elevation of extracellular NA levels in key brain regions implicated in mood regulation, such as the frontal cortex and the dorsal hippocampus. nih.govnih.gov

Acute administration of reboxetine has been shown to raise extracellular NA in the frontal cortex by 242% and in the dorsal hippocampus by 240%. nih.govnih.gov Chronic treatment with reboxetine has also been found to increase the basal extracellular levels of NA in the prefrontal cortex. researchgate.net Interestingly, combining reboxetine with an alpha2-adrenoceptor antagonist like idazoxan (B1206943) can markedly potentiate the increase in extracellular NA in both the frontal cortex and dorsal hippocampus, suggesting a synergistic effect. nih.govnih.gov

Extracellular Dopamine (B1211576) Dynamics (e.g., Frontal Cortex, Striatum, Cortical Dopamine Surge)

The effects of reboxetine on dopamine (DA) dynamics are more complex and region-specific. In the prefrontal cortex (PFC), where the dopamine transporter (DAT) is expressed at low levels, the norepinephrine transporter (NET) plays a significant role in clearing extracellular DA. researchgate.netoup.com Consequently, by inhibiting NET, reboxetine can indirectly increase extracellular DA levels in the PFC. researchgate.netcsic.esoup.com

Studies have shown that both acute and chronic administration of reboxetine can increase extracellular DA in the rat medial prefrontal cortex. researchgate.netcsic.es For instance, while a low dose of reboxetine alone did not significantly increase extracellular DA in the mPFC, its combination with mirtazapine (B1677164), an α2-adrenoceptor antagonist, resulted in a substantial increase. csic.es Another study reported that in male mice, the combination of reboxetine and tolcapone (B1682975) (a COMT inhibitor) elevated extracellular dopamine levels in the prefrontal cortex more than either drug alone. nih.govjpp.krakow.pl

In contrast, reboxetine appears to have minimal effect on extracellular DA concentrations in the striatum, a brain region with high DAT expression. nih.gov Chronic treatment with reboxetine did not alter extracellular DA levels in the striatum of rats. nih.gov

Extracellular Serotonin (B10506) Dynamics

While reboxetine is highly selective for the norepinephrine transporter over the serotonin transporter (SERT), some research suggests it may have indirect effects on the serotonin (5-HT) system. researchgate.netresearchgate.net

Most microdialysis studies have found that reboxetine does not significantly alter extracellular 5-HT levels. researchgate.netresearchgate.net However, a more recent study using advanced voltammetric tools reported that an acute, therapeutically equivalent dose of reboxetine caused a significant increase in the basal levels of extracellular serotonin. researchgate.net The authors of this study suggest that despite its primary action on NET, reboxetine may modulate the serotonin system. researchgate.net In contrast, another study found that a challenge dose of reboxetine only slightly increased striatal extracellular 5-HT to a similar extent in rats treated chronically with either reboxetine or saline. nih.gov Further research is needed to fully understand the nuanced effects of reboxetine on serotonin dynamics.

Table 2: Neurochemical Effects of Reboxetine in Rodent Brain Regions

| Neurotransmitter | Brain Region | Key Findings | Citations |

|---|---|---|---|

| Noradrenaline | Frontal Cortex | Acute administration increased extracellular levels by 242%. | nih.govnih.gov |

| Noradrenaline | Dorsal Hippocampus | Acute administration increased extracellular levels by 240%. | nih.govnih.gov |

| Noradrenaline | Prefrontal Cortex | Chronic administration increased basal extracellular levels. | researchgate.net |

| Dopamine | Medial Prefrontal Cortex | Increased extracellular levels, particularly when combined with an α2-adrenoceptor antagonist. | csic.es |

| Dopamine | Striatum | No significant effect on extracellular concentrations. | nih.gov |

| Serotonin | Striatum | Slight increase in extracellular levels after a challenge dose. | nih.gov |

| Serotonin | General | Conflicting reports; one study suggests an increase in basal extracellular levels. | researchgate.net |

Neurophysiological and Electrophysiological Effects

Reboxetine mesylate hydrate (B1144303) exerts a significant influence on the neuronal activity of the locus coeruleus (LC), the principal site of noradrenergic neurons in the brain. nih.govoup.comoup.com In vivo extracellular unitary recordings in anesthetized rats have demonstrated that acute intravenous administration of reboxetine dose-dependently suppresses the firing rate of LC noradrenergic neurons. nih.gov This inhibitory effect is potent, with an ED50 (the dose required to produce 50% of the maximal effect) of 191 µg/kg. selleckchem.comchemsrc.com The mechanism underlying this inhibition is linked to an increase in norepinephrine in the synaptic cleft, which then acts on inhibitory α2-adrenergic autoreceptors on the LC neurons themselves. This is supported by the finding that the inhibitory effect of reboxetine on LC neuronal firing can be reversed by the α2-adrenoceptor antagonist piperoxan (B1220614). selleckchem.comchemsrc.com

Sustained administration of reboxetine via osmotic minipumps also leads to a significant and prolonged decrease in the firing activity of noradrenergic neurons. nih.gov A two-day treatment resulted in a dose-dependent reduction in firing rate, and this suppression was maintained and even slightly increased with longer treatment durations of 7 and 21 days. nih.gov Interestingly, while reboxetine profoundly alters the function of noradrenergic neurons, it does not appear to alter the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus following either short- or long-term administration. nih.gov

Further studies in a rat model of Parkinson's disease, involving 6-hydroxydopamine (6-OHDA) lesions, revealed that while the basal firing rate of LC neurons was lower in the lesioned animals, their response to reboxetine remained unaltered compared to control animals. researchgate.net The inhibitory effect of reboxetine on LC neuron firing was completely reversed by the α2-adrenoceptor antagonist RX 821002 in control animals. oup.comoup.com

Table 1: Effect of Acute and Sustained Reboxetine Administration on Locus Coeruleus (LC) Noradrenergic Neuron Firing Rate in Rats

| Treatment | Duration | Effect on LC Firing Rate | Reference |

| Acute Reboxetine (i.v.) | - | Dose-dependent decrease (ED50 = 480 +/- 14 µg/kg) | nih.gov |

| Sustained Reboxetine (s.c. minipump) | 2 days | Significant decrease (52-83% depending on dose) | nih.gov |

| Sustained Reboxetine (s.c. minipump) | 7 days | 66% decrease | nih.gov |

| Sustained Reboxetine (s.c. minipump) | 21 days | 80% decrease | nih.gov |

Reboxetine's influence extends to the modulation of hippocampal theta oscillations, a prominent rhythmic activity in the brain associated with various cognitive functions and behavioral states. nih.govnih.gov The effect of reboxetine on theta oscillations is notably dependent on the animal's behavioral state. nih.govresearchgate.net

In rats, polysomnographic recordings have shown that reboxetine suppresses sleep, thereby eliminating the hippocampal theta rhythm associated with REM sleep. nih.gov During wakefulness, the effects of reboxetine diverge based on the environment. In a familiar home cage environment, where theta power is typically low during active wakefulness, reboxetine attenuates this activity. nih.govresearchgate.net However, when the animal is introduced to a novel environment, a situation that elicits exploratory behavior, reboxetine significantly enhances theta oscillations. nih.govresearchgate.net This state-dependent modulation suggests a role for norepinephrine in arousal and focused attention. nih.gov

These findings indicate that enhanced norepinephrine transmission, through the action of reboxetine, can either augment or diminish hippocampal theta power depending on the ongoing behavior. nih.gov This complex interaction highlights the nuanced role of the noradrenergic system in regulating brain oscillations that are critical for cognitive processes. frontiersin.orgbiorxiv.org

Table 2: Behavioral State-Dependent Effects of Reboxetine on Hippocampal Theta Oscillations in Rats

| Behavioral State | Effect of Reboxetine on Theta Oscillations | Reference |

| REM Sleep | Abolished (due to sleep suppression) | nih.gov |

| Active Wakefulness (Familiar Environment) | Attenuated | nih.govresearchgate.net |

| Exploratory Behavior (Novel Environment) | Significantly Enhanced | nih.govresearchgate.net |

Locus Coeruleus Neuronal Firing Modulation

Pharmacological Challenge Models

Reserpine, a drug that depletes monoamines, is known to induce a syndrome in rodents that includes blepharospasm (eyelid closure) and hypothermia, which are considered animal models relevant to depression. nih.govnih.gov Reboxetine has been shown to effectively and dose-dependently reverse these reserpine-induced effects. selleckchem.comchemsrc.com

In mice, reboxetine antagonizes both reserpine-induced blepharospasm and hypothermia. selleckchem.comchemsrc.comnih.gov Similar effects are observed in rats, where orally administered reboxetine reverses reserpine-induced blepharospasm and hypothermia with ED50 values of 10 mg/kg and 3 mg/kg, respectively. selleckchem.comchemsrc.com This antagonism is a key in vivo indicator of reboxetine's ability to enhance noradrenergic transmission, thereby counteracting the effects of monoamine depletion. nih.gov

Clonidine (B47849), an α2-adrenoceptor agonist, induces hypothermia by acting on central α2-adrenoceptors. nih.govemcrit.org The antagonism of this effect is a standard test for antidepressant drugs that enhance noradrenergic function. researchgate.net Preclinical studies have demonstrated that reboxetine dose-dependently antagonizes clonidine-induced hypothermia in mice. selleckchem.comchemsrc.comnih.gov This finding further supports reboxetine's mechanism of action as a norepinephrine reuptake inhibitor, as the increased synaptic norepinephrine competes with clonidine at the α2-adrenoceptors, thereby mitigating the hypothermic response. nih.gov

Reboxetine has been investigated for its effects on the reinforcing properties of nicotine (B1678760), a key factor in tobacco addiction. nih.govresearchgate.net In rat models of nicotine self-administration, reboxetine has been shown to decrease this behavior. selleckchem.comnih.gov

Studies using a fixed-ratio schedule of reinforcement, where rats perform a task to receive an intravenous infusion of nicotine, have found that reboxetine dose-dependently decreases nicotine self-administration by approximately 60%. selleckchem.comnih.gov This effect is also observed with the active enantiomer, (+)-(S,S)-reboxetine. nih.gov To assess the specificity of this effect, reboxetine was also tested on sucrose-maintained responding, where it produced a lesser degree of reduction, suggesting a more pronounced effect on nicotine reinforcement. nih.gov

Repeated administration of reboxetine over 14 days continued to decrease both nicotine self-administration and sucrose-maintained responding, indicating that tolerance does not develop to these effects. selleckchem.comnih.gov Furthermore, a preliminary study found that reboxetine attenuates nicotine-induced reinstatement of drug-seeking behavior after a period of extinction, which is a model for relapse. researchgate.net These findings suggest that by inhibiting norepinephrine transporters, reboxetine may modulate the neurobiological pathways involved in nicotine addiction. nih.govbiomolther.org

Table 3: Summary of Reboxetine's Effects on Nicotine Self-Administration in Rats

| Experimental Paradigm | Key Finding | Reference |

| Nicotine Self-Administration (Fixed Ratio 5) | Dose-dependent decrease by ~60% | selleckchem.comnih.gov |

| Sucrose-Maintained Responding | Lesser decrease (~20%) compared to nicotine | nih.gov |

| Repeated Administration (14 days) | Sustained decrease in nicotine and sucrose (B13894) responding | selleckchem.comnih.gov |

| Nicotine-Induced Reinstatement | Attenuation of reinstatement behavior | researchgate.net |

Assessment of Other Behavioral Parameters in Animal Models

Aggressiveness

Preclinical investigations into the direct effects of reboxetine on aggressive behavior are limited. The available evidence suggests that acute administration of reboxetine does not significantly alter aggression induced by specific pharmacological agents in animal models.

One key study investigated the effect of acute reboxetine treatment on aggression induced by clonidine in mice. nih.gov The results indicated that reboxetine did not change the level of aggressiveness observed in this model. nih.gov This finding is notable because other antidepressant drugs have been shown to modulate this behavior. researchgate.net For instance, while not a direct study of reboxetine, related research showed that repeated administration of the antidepressant tianeptine (B1217405) potentiated clonidine-induced aggressiveness, an effect linked to the sensitization of α1-adrenoceptors. researchgate.net The same study demonstrated that repeated reboxetine administration also enhances the functional responsiveness of α1-adrenergic receptors, though a direct link to aggression was not established. researchgate.net

In the context of depression models where aggression is a component, such as the olfactory bulbectomy model in rats, animals can display increased aggression. nih.gov Chronic administration of various antidepressants has been shown to reverse these behavioral changes, suggesting a potential indirect effect of compounds like reboxetine on aggression within a broader behavioral syndrome. nih.gov

Table 2: Effects of Reboxetine on Aggressiveness in Preclinical Models

| Animal Model | Method | Observed Effect on Aggressiveness | Reference |

|---|---|---|---|

| Mice | Clonidine-Induced Aggressiveness | No change following acute treatment | nih.gov |

| Olfactory Bulbectomized Rats | Model-Induced Behavioral Changes | Antidepressants, as a class, can reverse the increased aggression seen in this model. | nih.gov |

Muscarinic Agonist-Induced Behavioral Syndromes

Preclinical studies indicate that reboxetine has a negligible effect on behavioral syndromes induced by muscarinic agonists. This lack of interaction is consistent with its pharmacological profile, which is characterized by high selectivity for the norepinephrine transporter and very low affinity for other neurotransmitter receptors, including muscarinic cholinergic receptors. nih.govportico.orgnih.gov

A key study directly assessed the impact of acute reboxetine administration on the behavioral syndrome induced by oxotremorine, a potent muscarinic agonist, in rats. The research found that reboxetine did not alter the characteristic behaviors produced by oxotremorine. nih.gov This contrasts with many tricyclic antidepressants, which often exhibit significant anticholinergic activity and would be expected to antagonize the effects of a muscarinic agonist. nih.govnih.gov

Further evidence supporting reboxetine's lack of significant muscarinic receptor activity comes from in vitro binding assays and in vivo functional tests. Binding studies consistently show that reboxetine has virtually no affinity for muscarinic cholinoceptors. nih.govresearchgate.net Functionally, reboxetine failed to antagonize miosis (pupil constriction) evoked by pilocarpine, another muscarinic agonist. researchgate.net While not a direct test of a behavioral syndrome, a study using the muscarinic antagonist scopolamine (B1681570) to induce amnesia found that reboxetine could improve the memory deficit, an effect attributed to its primary noradrenergic action rather than a direct interaction with cholinergic receptors. psychiatry-psychopharmacology.com

Table 3: Effects of Reboxetine on Muscarinic Agonist-Related Models

| Animal Model | Method | Observed Effect | Reference |

|---|---|---|---|

| Rats | Oxotremorine-Induced Behavioral Syndrome | No change following acute treatment | nih.gov |

| N/A (Functional Test) | Pilocarpine-Evoked Miosis | Failed to antagonize the muscarinic agonist effect | researchgate.net |

| N/A (Binding Assay) | Receptor Affinity | Virtually no affinity for muscarinic cholinoceptors | nih.govresearchgate.net |

Analytical Methodologies for Reboxetine Mesylate Hydrate Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of chemical compounds. For reboxetine (B1679249), several chromatographic methods have been developed to measure its concentration in biological matrices such as plasma and brain tissue.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the determination of reboxetine in human plasma and other biological samples. nih.govthieme-connect.com This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture).

One established HPLC-UV method for reboxetine in human plasma utilizes a C8 reversed-phase column. nih.gov The mobile phase consists of acetonitrile (B52724) and an aqueous solution of tetramethylammonium (B1211777) perchlorate (B79767). nih.gov Sample preparation is a critical step to ensure accurate quantification and involves solid-phase extraction (SPE) to isolate reboxetine from the complex plasma matrix. nih.gov Oasis HLB cartridges are effective for this purpose, yielding high extraction recoveries of over 95%. nih.gov This method has demonstrated good precision, with a relative standard deviation (RSD) of less than 4.5%, and high accuracy, with a mean recovery exceeding 94%. nih.gov

Another HPLC-UV method for quantifying reboxetine in tablets employs a C18 column with an isocratic mobile phase of methanol (B129727) and phosphate (B84403) buffer (pH 7). nih.gov Detection is typically set at a wavelength of 277 nm, where reboxetine exhibits significant UV absorbance. nih.gov The retention time for reboxetine in this system is approximately 4.5 minutes. nih.gov This method has been validated for linearity over a concentration range of 1-50 µg/mL, with a high correlation coefficient (r = 0.9999). nih.gov The limits of detection (LOD) and quantitation (LOQ) for this method are 0.1 µg/mL and 0.3 µg/mL, respectively. nih.gov

For enhanced sensitivity, especially for low concentrations of reboxetine in plasma, a pre-column derivatization step can be introduced, followed by fluorimetric detection. nih.gov Derivatization with agents like 9-fluorenylmethyl chloroformate converts reboxetine into a fluorescent derivative, allowing for much lower detection limits. nih.gov

| Parameter | Method 1 (Plasma) nih.gov | Method 2 (Tablets) nih.gov |

| Stationary Phase | C8 Reversed-Phase Column | C18 Column |

| Mobile Phase | Acetonitrile & Tetramethylammonium Perchlorate | Methanol & Phosphate Buffer (pH 7) |

| Detection Wavelength | Not Specified | 277 nm |

| Sample Preparation | Solid-Phase Extraction (SPE) | Direct Analysis |

| Retention Time | Not Specified | ~4.5 min |

| Linearity Range | Not Specified | 1-50 µg/mL |

| LOD | Not Specified | 0.1 µg/mL |

| LOQ | Not Specified | 0.3 µg/mL |

| Precision (RSD) | <4.5% | Intraday: 0.78-1.01%, Interday: 1.08-1.37% |

| Accuracy (Recovery) | >94% | Not Specified |

HPLC with Electrochemical Detection

While less common than UV or fluorescence detection for reboxetine, HPLC with electrochemical detection (HPLC-ED) offers an alternative for quantifying electroactive compounds. This technique measures the current generated by the oxidation or reduction of the analyte at an electrode surface. While specific applications of HPLC-ED for reboxetine are not extensively detailed in recent literature, electrochemical techniques, in general, are recognized as a valid analytical approach for norepinephrine (B1679862) reuptake inhibitors. nih.gov

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Monoamine Transporter Binding Assays

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective technique that has become invaluable in pharmaceutical research. It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is particularly useful for quantifying low concentrations of drugs and their metabolites in complex biological matrices and for studying drug-target interactions.

An LC-ESI-MS/MS method has been specifically developed and validated for the quantification of (S,S)-reboxetine in the context of MS Binding Assays for monoamine transporters, including the norepinephrine transporter (NET). nih.govresearchgate.net This assay serves as a label-free alternative to traditional radioligand binding assays. nih.govresearchgate.net

The chromatographic separation is achieved using a pentafluorophenyl (PFP) stationary phase with a mobile phase composed of acetonitrile and ammonium (B1175870) formate (B1220265) buffer. nih.govresearchgate.net Detection is performed on a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.govresearchgate.net Quantification is based on the use of a deuterated derivative of reboxetine as an internal standard to correct for matrix effects and variations in instrument response. nih.govresearchgate.net This method has been validated according to the Center for Drug Evaluation and Research (CDER) guidelines for bioanalytical method validation, ensuring its accuracy, precision, selectivity, and sensitivity. nih.gov The developed LC-ESI-MS/MS method allows for the fast, robust, and highly sensitive quantification of reboxetine in a single chromatographic run. nih.govresearchgate.net

| Parameter | Details nih.govresearchgate.net |

| Technique | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) |

| Stationary Phase | Pentafluorophenyl (PFP) |

| Mobile Phase | Acetonitrile and Ammonium Formate Buffer |

| Detection | Triple Quadrupole Mass Spectrometer (MRM mode) |

| Internal Standard | Deuterated Reboxetine |

| Application | Quantification in MS Binding Assays for Monoamine Transporters (e.g., NET) |

| Validation | According to CDER guidelines |

Stereoselective Analytical Methods for Enantiomeric Analysis

Reboxetine is a chiral molecule, and its stereoisomers can exhibit different pharmacological activities. Therefore, stereoselective analytical methods are essential for studying the individual enantiomers.

Chiral Chromatography Applications

Chiral chromatography is the primary technique for separating the enantiomers of reboxetine. This can be achieved using chiral stationary phases (CSPs) or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column.

Several studies have investigated the enantioseparation of reboxetine using different CSPs, such as cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD) and amylose (B160209) tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD). researchgate.net The resolution of the (R,R) and (S,S) enantiomers is highly dependent on the composition of the mobile phase. researchgate.net For analytical purposes, reversed-phase HPLC with a Chiralcel OD-R column and a mobile phase of 0.5 M sodium perchlorate solution and acetonitrile has been shown to be effective. researchgate.net For semi-preparative separations to obtain pure enantiomers, normal-phase conditions with a mobile phase of n-hexane and 2-propanol are preferred. researchgate.net

An alternative approach involves derivatization with a chiral reagent. A sensitive and selective HPLC method for determining reboxetine enantiomers in human plasma involves derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate. nih.govsigmaaldrich.com The resulting diastereomeric derivatives are then separated by reversed-phase HPLC and quantified using fluorimetric detection. nih.govsigmaaldrich.com This method has been validated for linearity, precision, accuracy, and limit of quantification. nih.gov

Stereoselective HPLC with mass spectrometric detection has also been used to study the pharmacokinetics of reboxetine enantiomers in patients. nih.gov These studies have revealed differences in the steady-state ratios of the (S,S) and (R,R) enantiomers. nih.gov

| Approach | Stationary Phase/Derivatizing Agent | Mobile Phase | Detection | Application |

| Direct Separation (Analytical) | Chiralcel OD-R researchgate.net | 0.5 M Sodium Perchlorate & Acetonitrile | Not Specified | Analytical Enantioseparation |

| Direct Separation (Semi-preparative) | Chiralcel OD researchgate.net | n-Hexane & 2-Propanol | Not Specified | Preparative Separation of Enantiomers |

| Indirect Separation (Derivatization) | (+)-1-(9-fluorenyl)ethyl chloroformate nih.govsigmaaldrich.com | Reversed-Phase Conditions | Fluorimetric | Quantification in Human Plasma |

| Direct Separation with MS | Not Specified | Not Specified | Mass Spectrometry | Pharmacokinetic Studies in Patients nih.gov |

In Vitro Binding Assays (e.g., Radioligand Binding, MS Binding Assays)

In vitro binding assays are crucial for characterizing the interaction of reboxetine with its molecular targets, primarily the norepinephrine transporter (NET). These assays provide information on the affinity and selectivity of the compound.

Traditionally, radioligand binding assays have been the gold standard for studying drug-receptor interactions. science.gov These assays use a radiolabeled ligand that binds to the target of interest. The affinity of an unlabeled compound, such as reboxetine, is determined by its ability to compete with the radioligand for binding to the target. Competition binding assays using cells expressing human monoamine transporters (NET, SERT, DAT) have been used to determine the binding affinities of reboxetine and its analogs. nih.gov These studies have confirmed the high affinity and selectivity of reboxetine for NET. nih.gov

More recently, Mass Spectrometry (MS) Binding Assays have emerged as a powerful label-free alternative to radioligand binding assays. nih.govresearchgate.net As described in section 6.1.3, these assays utilize LC-ESI-MS/MS to directly quantify the amount of unlabeled ligand that binds to the target. nih.govresearchgate.net MS Binding Assays have been successfully applied to characterize the binding of (S,S)-reboxetine to the human norepinephrine transporter (hNET). nih.govresearchgate.net The affinities determined through these MS-based methods are in good agreement with those obtained from traditional radioligand binding assays, demonstrating their potential as an efficient and reliable alternative. nih.govresearchgate.netnih.gov The ability to perform simultaneous binding experiments for multiple transporters further highlights the advantages of MS Binding Assays. nih.gov

| Assay Type | Principle | Key Findings for Reboxetine |

| Radioligand Binding Assays | Competition between an unlabeled ligand (reboxetine) and a radiolabeled ligand for binding to the target transporter (e.g., NET). nih.gov | Confirmed high affinity and selectivity of reboxetine for the norepinephrine transporter (NET). nih.gov |

| MS Binding Assays | Direct quantification of the unlabeled ligand (reboxetine) bound to the target transporter using LC-ESI-MS/MS. nih.govresearchgate.net | Determined binding affinities for hNET that are in good agreement with radioligand binding data; offers a label-free alternative. nih.govresearchgate.netnih.gov |

Microdialysis Techniques for Extracellular Neurotransmitter Monitoring

Microdialysis is a widely utilized in vivo sampling technique in neuroscience research to measure the concentration of endogenous substances in the extracellular fluid of specific brain regions. This method is instrumental in studying the pharmacodynamic effects of centrally acting compounds like Reboxetine mesylate hydrate (B1144303). najah.edu By implanting a small, semi-permeable probe into a target brain area, researchers can continuously perfuse an isotonic solution and collect dialysate samples containing neurotransmitters that have diffused across the probe's membrane. najah.edunih.gov Analysis of these samples, typically via high-performance liquid chromatography (HPLC), allows for the real-time monitoring of changes in extracellular neurotransmitter levels following drug administration. najah.edu

Research employing microdialysis has been crucial in elucidating the neurochemical profile of reboxetine, primarily its function as a selective norepinephrine reuptake inhibitor (NRI). nih.govnih.gov Studies consistently demonstrate that reboxetine administration leads to a significant and dose-dependent increase in extracellular norepinephrine (NE) concentrations in various brain regions. nih.gov

Detailed Research Findings:

Effects on Norepinephrine (NE): Acute systemic administration of reboxetine has been shown to robustly increase extracellular NE levels. In studies involving rats, a 15 mg/kg intraperitoneal (i.p.) dose of reboxetine resulted in a 242% increase in extracellular NE in the frontal cortex and a 240% increase in the dorsal hippocampus. nih.govnih.gov Chronic administration for 14 days, followed by a challenge dose, elicited a similar potent increase in hippocampal NE, suggesting a lack of adaptive changes in the noradrenergic system that would diminish its effect. nih.govnih.gov Furthermore, the combination of reboxetine with an α2-adrenoceptor antagonist, such as idazoxan (B1206943), markedly potentiates this effect, leading to increases in extracellular NE of up to 1580% in the frontal cortex and 1360% in the dorsal hippocampus. nih.govnih.gov

Effects on Dopamine (B1211576) (DA): Microdialysis studies have revealed a nuanced effect of reboxetine on the dopaminergic system. While reboxetine has a very low affinity for the dopamine transporter (DAT), it can increase extracellular dopamine levels in specific brain areas, most notably the prefrontal cortex (PFC) and hippocampus. oup.comresearchgate.net This phenomenon is attributed to the clearance of dopamine by the norepinephrine transporter (NET) in these regions, where DAT expression is low. oup.comub.edu Systemic administration of reboxetine (3 mg/kg) significantly increased dopamine efflux in the rat hippocampus. oup.com Similarly, a higher dose (20 mg/kg) increased extracellular dopamine in the frontal cortex. nih.gov In contrast, reboxetine has been observed to have no significant effect on dopamine levels in the striatum or nucleus accumbens, areas where DAT is the primary mechanism for dopamine clearance. nih.govnih.govresearchgate.net The combination of reboxetine with mirtazapine (B1677164) (an α2-adrenoceptor antagonist) has been shown to produce a synergistic increase in extracellular dopamine in the medial prefrontal cortex (mPFC), reaching 264% of baseline. csic.es

Effects on Serotonin (B10506) (5-HT): In line with its selectivity for the NET over the serotonin transporter (SERT), reboxetine generally has minimal impact on extracellular serotonin levels. nih.govnih.gov Microdialysis experiments have shown that acute systemic administration of reboxetine does not affect extracellular 5-HT in the frontal cortex. nih.gov A slight increase in striatal 5-HT was noted in one study, but this effect was modest and short-lived. nih.govnih.gov

Data Tables

Table 1: Effect of Acute Reboxetine Administration on Extracellular Neurotransmitter Levels in Rat Brain Data represents the maximum percentage increase from baseline levels following a single systemic dose of reboxetine.

| Brain Region | Neurotransmitter | Maximum Increase (%) | Reference |

| Frontal Cortex | Norepinephrine | 242% | nih.gov, nih.gov |

| Dorsal Hippocampus | Norepinephrine | 240% | nih.gov, nih.gov |

| Frontal Cortex | Dopamine | Significant increase at 20 mg/kg | nih.gov |

| Hippocampus | Dopamine | Significant increase at 3 mg/kg | oup.com |

| Striatum | Dopamine | No effect | nih.gov, nih.gov |

| Frontal Cortex | Serotonin | No effect | nih.gov |

| Striatum | Serotonin | ~140% | nih.gov, nih.gov |

Table 2: Effect of Reboxetine in Combination with Other Agents on Extracellular Neurotransmitters in Rats Data represents the maximum percentage increase from baseline levels.

| Brain Region | Drug Combination | Neurotransmitter | Maximum Increase (%) | Reference |

| Frontal Cortex | Reboxetine (15 mg/kg) + Idazoxan (1 mg/kg) | Norepinephrine | 1580% | nih.gov, nih.gov |

| Dorsal Hippocampus | Reboxetine (15 mg/kg) + Idazoxan (1 mg/kg) | Norepinephrine | 1360% | nih.gov, nih.gov |

| Medial Prefrontal Cortex | Reboxetine (3 mg/kg) + Mirtazapine (5 mg/kg) | Dopamine | 264% | csic.es |

| Medial Prefrontal Cortex | Reboxetine (3 mg/kg) + Mirtazapine (5 mg/kg) | Norepinephrine | 472% | csic.es |

Interactions of Reboxetine Mesylate Hydrate in Preclinical and in Vitro Systems

Cytochrome P450 Enzyme Inhibition and Induction Studies

In Vitro Assessment of CYP Isozyme Activity (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2E1, CYP2D6, CYP3A4)

In vitro studies have demonstrated that reboxetine (B1679249) has a low potential for inhibiting major cytochrome P450 (CYP) isozymes at clinically relevant concentrations. researchgate.netrelis.no Investigations have shown that reboxetine is a weak inhibitor of CYP2D6 and CYP3A4. researchgate.netnih.gov Furthermore, at concentrations exceeding those typically used in clinical practice, reboxetine shows inhibitory effects on CYP2D6 and CYP3A4. medicines.org.ukpharmaline.co.il However, in vivo studies suggest that clinically significant interactions with other drugs metabolized by these enzymes are unlikely. medicines.org.ukpharmaline.co.il

Studies have indicated that reboxetine does not inhibit the activity of several other key CYP isozymes, including CYP1A2, CYP2C9, CYP2C19, and CYP2E1. relis.nomedicines.org.ukpharmaline.co.il This lack of inhibition suggests a lower likelihood of pharmacokinetic interactions with compounds metabolized by these particular enzymes. medicines.org.ukpharmaline.co.il The metabolism of reboxetine itself is primarily carried out by CYP3A4. relis.noe-lactancia.org The (S,S)-enantiomer of reboxetine is more potent than the (R,R)-enantiomer. nih.gov

The following table summarizes the in vitro effects of reboxetine on various CYP isozymes.

| CYP Isozyme | Effect of Reboxetine | Reference |

| CYP1A2 | No significant inhibition | relis.nomedicines.org.ukpharmaline.co.il |

| CYP2C9 | No significant inhibition | relis.nomedicines.org.ukpharmaline.co.il |

| CYP2C19 | No significant inhibition | relis.nomedicines.org.ukpharmaline.co.il |

| CYP2E1 | No significant inhibition | relis.nomedicines.org.ukpharmaline.co.il |

| CYP2D6 | Weak inhibitor | researchgate.netnih.gov |

| CYP3A4 | Weak inhibitor; primary metabolizing enzyme | researchgate.netrelis.nonih.gove-lactancia.org |

Preclinical Models of Enzyme Induction/Inhibition

Preclinical studies in animal models support the in vitro findings, indicating a low potential for reboxetine to induce or inhibit CYP enzymes in a clinically significant manner. In healthy human volunteers, reboxetine treatment did not lead to any noteworthy changes in the metabolic pattern of dextromethorphan (B48470), a probe substrate for CYP2D6, providing no evidence of enzyme inhibition. nih.gov This contrasts with potent CYP2D6 inhibitors like paroxetine, which strongly inhibit this enzyme. nih.gov

Furthermore, low serum levels of reboxetine have been observed when co-administered with CYP3A4 inducers like phenobarbital (B1680315) and carbamazepine, suggesting that induction of this enzyme can increase reboxetine's metabolism. medicines.org.uke-lactancia.org Conversely, potent inhibitors of CYP3A4, such as ketoconazole, have been shown to increase plasma concentrations of reboxetine. relis.nopharmaline.co.ile-lactancia.org

Pharmacokinetic Interactions with Other Xenobiotics in Preclinical Models

Preclinical studies have investigated the pharmacokinetic interactions between reboxetine and other compounds. No significant reciprocal pharmacokinetic interaction has been observed between reboxetine and lorazepam in healthy volunteers. medicines.org.uke-lactancia.org

Animal studies have shown that chronic administration of reboxetine can enhance the anticonvulsant action of carbamazepine. researchgate.net However, no pharmacokinetic interactions were observed in terms of brain concentrations of these antiepileptic drugs when combined with reboxetine. researchgate.net

Pharmacodynamic Interactions in Animal Models (e.g., with α2 antagonists like piperoxan)